molecular formula C8H9N5O3 B14491973 2-Amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid CAS No. 63954-50-7

2-Amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid

Cat. No.: B14491973
CAS No.: 63954-50-7
M. Wt: 223.19 g/mol
InChI Key: LLLLJZKILITAII-UHFFFAOYSA-N
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Description

2-Amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid is a complex organic compound with the molecular formula C8H9N5O3. This compound is a derivative of pteridine, a bicyclic heterocycle that plays a crucial role in various biological processes. The compound is known for its unique structure, which includes an amino group, a methyl group, and a carboxylic acid group, making it a versatile molecule in chemical and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reductive amination of 5-acetamido-6-bromoindan-1-one with tert-butyl 4-aminobenzoate, followed by cyclization, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions include various substituted pteridines and their derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-Amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as an inhibitor or activator of certain enzymatic pathways, depending on its structure and the presence of other functional groups. Molecular targets include enzymes involved in folate metabolism and DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-8-methyl-4-oxo-3,4,7,8-tetrahydropteridine-6-carboxylic acid apart is its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

63954-50-7

Molecular Formula

C8H9N5O3

Molecular Weight

223.19 g/mol

IUPAC Name

2-amino-8-methyl-4-oxo-3,7-dihydropteridine-6-carboxylic acid

InChI

InChI=1S/C8H9N5O3/c1-13-2-3(7(15)16)10-4-5(13)11-8(9)12-6(4)14/h2H2,1H3,(H,15,16)(H3,9,11,12,14)

InChI Key

LLLLJZKILITAII-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=NC2=C1N=C(NC2=O)N)C(=O)O

Origin of Product

United States

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